1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit similar biological activities.
Fluoroquinolones: A subclass of quinolones known for their potent antimicrobial properties.
Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action.
Uniqueness
1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-15-9-7-5-4-6-8(9)11(16)10(13(15)18)12(17)14-2/h4-7,16H,3H2,1-2H3,(H,14,17) |
InChI Key |
KFJZYDHKDQFKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC)O |
Origin of Product |
United States |
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